molecular formula C27H25ClN4O3 B11083326 ethyl (3Z,4Z)-1-(4-chlorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate

ethyl (3Z,4Z)-1-(4-chlorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate

Cat. No.: B11083326
M. Wt: 489.0 g/mol
InChI Key: IHLBMMRBCWVJPC-ALSKUANWSA-N
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Description

Ethyl (3Z,4Z)-1-(4-chlorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3Z,4Z)-1-(4-chlorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate typically involves multi-step organic reactions. The process begins with the preparation of the core proline structure, followed by the introduction of the chlorophenyl, methylphenyl, and phenylhydrazinylidene groups through various substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3Z,4Z)-1-(4-chlorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

Ethyl (3Z,4Z)-1-(4-chlorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (3Z,4Z)-1-(4-chlorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3Z,4Z)-1-(4-bromophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate
  • Ethyl (3Z,4Z)-1-(4-fluorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate
  • Ethyl (3Z,4Z)-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate

Uniqueness

Ethyl (3Z,4Z)-1-(4-chlorophenyl)-2-methyl-4-[(4-methylphenyl)imino]-5-oxo-3-(2-phenylhydrazinylidene)prolinate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H25ClN4O3

Molecular Weight

489.0 g/mol

IUPAC Name

ethyl (3Z)-1-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)imino-5-oxo-3-(phenylhydrazinylidene)pyrrolidine-2-carboxylate

InChI

InChI=1S/C27H25ClN4O3/c1-4-35-26(34)27(3)24(31-30-21-8-6-5-7-9-21)23(29-20-14-10-18(2)11-15-20)25(33)32(27)22-16-12-19(28)13-17-22/h5-17,30H,4H2,1-3H3/b29-23?,31-24+

InChI Key

IHLBMMRBCWVJPC-ALSKUANWSA-N

Isomeric SMILES

CCOC(=O)C1(/C(=N/NC2=CC=CC=C2)/C(=NC3=CC=C(C=C3)C)C(=O)N1C4=CC=C(C=C4)Cl)C

Canonical SMILES

CCOC(=O)C1(C(=NNC2=CC=CC=C2)C(=NC3=CC=C(C=C3)C)C(=O)N1C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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